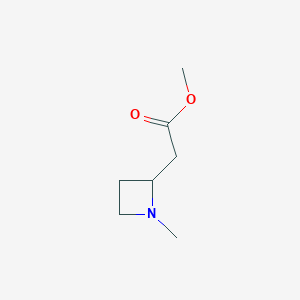
Methyl 2-(1-methylazetidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methylazetidin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate typically involves the reaction of azetidine derivatives with methyl acetate. One common method includes the aza-Michael addition of azetidine to methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Methyl 2-(1-methylazetidin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methylazetidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Methyl 2-(azetidin-3-yl)acetate: A structural isomer with the azetidine ring attached at a different position.
N-methylazetidine: A simpler azetidine derivative without the ester group.
Uniqueness: Methyl 2-(1-methylazetidin-2-yl)acetate is unique due to its specific ester functional group and the position of the azetidine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 2-(1-methylazetidin-2-yl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The azetidine ring structure is known for its ability to interact with various biological targets, which can lead to significant pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its azetidine moiety, which facilitates interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as antimicrobial and anticancer activities. The specific mechanisms are often linked to the compound's ability to inhibit certain cellular processes or pathways critical for disease progression.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with azetidine rings can inhibit the growth of various bacterial strains. For instance, in vitro assays demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Properties
The compound has also been studied for its anticancer potential. It has been found to induce apoptosis in cancer cell lines through several mechanisms:
- Cell Cycle Arrest : this compound can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.
- Inhibition of Tumor Growth : In xenograft models, administration of this compound resulted in reduced tumor size and weight, indicating its efficacy in vivo .
A notable study highlighted its effectiveness against ovarian cancer models, where it demonstrated a tumor growth inhibition rate of approximately 70% .
Research Findings and Case Studies
Several studies have focused on the synthesis and profiling of azetidine-based compounds, including this compound. The following table summarizes key findings from recent research:
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(1-methylazetidin-2-yl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-8-4-3-6(8)5-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
RFVPSJVBXHQHMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















